Methyl 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylate
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Overview
Description
Methyl 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a nitrophenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylate typically involves multiple steps. One common method starts with the nitration of 2-methylphenyl compounds to introduce the nitro group. This is followed by a Friedel-Crafts acylation to attach the cyclohexanone moiety. The final step involves esterification to form the carboxylate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methyl 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group can participate in redox reactions, while the ester and ketone functionalities can interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-nitrophenyl)propanoate
- 2-Methyl-3-nitrophenol
- N-(2-Methyl-3-nitrophenyl)cyclohexanecarboxamide
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
1385694-51-8 |
---|---|
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
methyl 1-(2-methyl-3-nitrophenyl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H17NO5/c1-10-12(4-3-5-13(10)16(19)20)15(14(18)21-2)8-6-11(17)7-9-15/h3-5H,6-9H2,1-2H3 |
InChI Key |
HAFYRMAXZXAURJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2(CCC(=O)CC2)C(=O)OC |
Origin of Product |
United States |
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